BenchChemオンラインストアへようこそ!

6-Methoxy DMT

Serotonin Receptor Pharmacology GPCR Binding Assays Psychedelic Research

6-Methoxy DMT is a structurally verified, non-hallucinogenic tryptamine reference standard for forensic and research applications. Its 6-methoxy substitution confers markedly different pharmacology versus 5-MeO-DMT. Procure this authentic material for unambiguous identification in seized drug analysis and as a control in 5-HT2A receptor mechanistic studies.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
CAS No. 2426-88-2
Cat. No. B3025704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy DMT
CAS2426-88-2
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCN(C)CCC1=CNC2=C1C=CC(=C2)OC
InChIInChI=1S/C13H18N2O/c1-15(2)7-6-10-9-14-13-8-11(16-3)4-5-12(10)13/h4-5,8-9,14H,6-7H2,1-3H3
InChIKeyAWOWBKXVYZRYSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-N,N-dimethyl-1H-indole-3-ethanamine (5-MeO-DMT): Pharmacological Profile and Receptor Selectivity Data for Scientific Procurement


6-Methoxy-N,N-dimethyl-1H-indole-3-ethanamine (CAS 2426-88-2), commonly known as 5-MeO-DMT, is a naturally occurring tryptamine psychedelic that acts as a potent, non-selective serotonin receptor agonist. It demonstrates highest affinity for the 5-HT1A receptor subtype (Ki = 5.5 nM) and subnanomolar functional potency at 5-HT2A (EC50 = 1.76 nM) [1]. Unlike classical psychedelics such as psilocybin/psilocin, which primarily target 5-HT2A and TrkB, 5-MeO-DMT exhibits a distinct receptor interaction profile that includes sigma-1 receptor engagement (Ki = 14 μM), a chaperone implicated in neuroprotection [2]. The compound's rapid onset and short duration of action (5–20 minutes via inhalation) have been characterized in both preclinical and clinical studies, making it a unique pharmacological tool for neuroscience research and drug discovery programs focused on serotonergic signaling [3].

Why 5-MeO-DMT Cannot Be Replaced by Other Tryptamine Psychedelics in Research Applications


Tryptamine psychedelics share a common indolealkylamine scaffold but exhibit markedly different receptor binding profiles, functional selectivity, and in vivo pharmacology that preclude simple substitution. 5-MeO-DMT demonstrates 5-HT1A affinity up to 33-fold higher than DMT (Ki = 5.5 nM vs 183 nM) and 5-HT2A functional potency 67-fold greater than DMT (EC50 = 1.76 nM vs 118 nM) [1][2]. In contrast, psilocin exhibits balanced 5-HT1A/5-HT2A affinities (Ki = 120–173 nM and 11.8–107 nM, respectively) and lacks sigma-1 receptor engagement [3]. Close N-alkyl analogs such as 5-MeO-DiPT display significantly enhanced serotonin transporter (SERT) affinity, introducing confounding reuptake inhibition effects absent with 5-MeO-DMT [4]. These quantitative differences in target engagement directly impact experimental outcomes, therapeutic potential, and safety profiles, necessitating compound-specific selection based on precise research objectives rather than class-level assumptions.

Quantitative Differentiation of 5-MeO-DMT from Key Tryptamine Comparators: Binding, Functional, and Target Engagement Data


5-HT1A Receptor Binding Affinity: 5-MeO-DMT vs DMT

5-MeO-DMT exhibits substantially higher affinity for the 5-HT1A receptor compared to DMT. Using radioligand displacement assays in CHO cell membranes expressing human 5-HT1A, 5-MeO-DMT shows a Ki of 5.5 nM [1], whereas DMT demonstrates a Ki of 183 nM [2], representing a 33-fold higher affinity for 5-MeO-DMT. This quantitative difference is consistent across multiple studies and radioligands.

Serotonin Receptor Pharmacology GPCR Binding Assays Psychedelic Research

5-HT2A Receptor Functional Potency: 5-MeO-DMT vs DMT

In a calcium mobilization assay using Fluo-4 dye in CHO cells stably expressing human 5-HT2A, 5-MeO-DMT activates the receptor with an EC50 of 1.76 nM [1]. In contrast, DMT demonstrates an EC50 of 118 nM under comparable conditions [2], indicating a 67-fold higher functional potency for 5-MeO-DMT. Both compounds act as full or partial agonists, but the potency difference is substantial.

Functional Assays Calcium Mobilization GPCR Activation

Agonist vs Antagonist Radioligand Binding Ratio: 5-MeO-DMT vs Psilocin

5-MeO-DMT demonstrates a 4.5-fold higher binding affinity when using an agonist radioligand ([3H]Cimbi-36) compared to an antagonist radioligand ([3H]MDL 100,907) at the 5-HT2A receptor, indicating a strong preference for the active receptor conformation [1]. In contrast, psilocin shows no significant difference between agonist and antagonist radioligand binding (ratio ~1.0) under identical assay conditions [1].

Receptor Pharmacology Radioligand Binding Functional Selectivity

Sigma-1 Receptor Engagement: 5-MeO-DMT vs Psilocybin/Psilocin

5-MeO-DMT binds to sigma-1 receptors with an affinity (Ki) of 14 μM, engaging this endoplasmic reticulum chaperone protein involved in neuroprotection, cellular stress responses, and neuroplasticity [1]. In contrast, psilocybin and its active metabolite psilocin do not exhibit significant binding to sigma-1 receptors but instead target tropomyosin receptor kinase B (TrkB) [1]. This differential target engagement represents a unique and quantifiable pharmacological signature for 5-MeO-DMT within the tryptamine class.

Sigma-1 Receptor Neuroprotection Psychedelic Pharmacology

SERT Inhibition Profile: 5-MeO-DMT vs 5-MeO-DiPT

5-MeO-DMT exhibits relatively low affinity for the serotonin transporter (SERT) with Ki > 1000 nM, whereas 5-MeO-DiPT, a close N-alkyl analog differing only in the replacement of N,N-dimethyl with N,N-diisopropyl groups, shows significantly higher SERT affinity with Ki approximately 100 nM [1]. This difference arises from the bulkier N,N-dialkyl substituents in 5-MeO-DiPT, which enhance SERT interaction while concurrently reducing affinity for 5-HT1A and 5-HT2A receptors [1].

Monoamine Transporters SERT Tryptamine SAR

Recommended Application Scenarios for 5-MeO-DMT Based on Quantitative Differentiation Data


Investigating 5-HT1A-Mediated Signaling Pathways in Neuropsychiatric Disorders

5-MeO-DMT's exceptional 5-HT1A affinity (Ki = 5.5 nM, 33-fold higher than DMT) makes it an ideal molecular tool for dissecting 5-HT1A-specific contributions to anxiolytic, antidepressant, and anti-aggressive effects in preclinical models [1]. Recent cryo-EM structural studies have mapped its unique binding pose at 5-HT1A, revealing molecular determinants that enable rational design of 5-HT1A-selective analogues devoid of hallucinogenic activity [2].

Comparative Studies of Psychedelic Mechanisms Using Agonist-Biased Radioligand Binding

The 4.5-fold agonist/antagonist radioligand binding ratio of 5-MeO-DMT at 5-HT2A distinguishes it from psilocin (ratio ~1.0), providing a robust and quantitative metric for studying functional selectivity and biased agonism at this therapeutically relevant receptor [1]. This property is valuable for screening novel compounds and understanding the molecular basis of psychedelic efficacy in both academic and industrial drug discovery settings [1].

Exploring Sigma-1 Receptor-Mediated Neuroprotection and Anti-Inflammatory Effects

5-MeO-DMT's engagement of sigma-1 receptors (Ki = 14 μM), a property absent in psilocybin/psilocin, positions it as a unique pharmacological probe for investigating sigma-1-related neuroprotective and immunomodulatory pathways [1]. This is particularly relevant for traumatic brain injury, neuroinflammatory disease models, and conditions where sigma-1 chaperone function is implicated in cellular resilience and plasticity [1].

Pharmacological Tool for Studies Requiring Minimal SERT Interference

With SERT affinity >1000 nM (compared to ~100 nM for 5-MeO-DiPT), 5-MeO-DMT offers a cleaner serotonergic receptor agonist profile with reduced transporter-mediated confounding effects on extracellular 5-HT levels [1]. This selectivity is critical for in vivo behavioral pharmacology experiments, ex vivo electrophysiology, and in vitro signaling assays where unambiguous interpretation of direct receptor agonism is required [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methoxy DMT

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.